molecular formula C10H14N2O3 B13538387 2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid

2-(3-(Tert-butyl)-1-methyl-1h-pyrazol-4-yl)-2-oxoacetic acid

Cat. No.: B13538387
M. Wt: 210.23 g/mol
InChI Key: CPZPABYTRCJABS-UHFFFAOYSA-N
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Description

2-(3-(Tert-butyl)-1-methyl-1H-pyrazol-4-yl)-2-oxoacetic acid is a heterocyclic compound featuring a pyrazole core substituted with a tert-butyl group at the 3-position, a methyl group at the 1-position, and a 2-oxoacetic acid moiety at the 4-position. This structure combines steric bulk (from tert-butyl) with the hydrogen-bonding capacity of the oxoacetic acid group, making it a versatile intermediate in medicinal chemistry and materials science.

The tert-butyl group enhances metabolic stability and lipophilicity, which is critical in drug design, while the pyrazole ring contributes to π-π stacking interactions in biological targets .

Properties

Molecular Formula

C10H14N2O3

Molecular Weight

210.23 g/mol

IUPAC Name

2-(3-tert-butyl-1-methylpyrazol-4-yl)-2-oxoacetic acid

InChI

InChI=1S/C10H14N2O3/c1-10(2,3)8-6(5-12(4)11-8)7(13)9(14)15/h5H,1-4H3,(H,14,15)

InChI Key

CPZPABYTRCJABS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C=C1C(=O)C(=O)O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes: The synthesis of this compound involves several steps. One common synthetic route includes the condensation of tert-butyl hydrazine with an appropriate α-keto acid (such as pyruvic acid or acetoacetic acid). The reaction proceeds via nucleophilic addition and subsequent cyclization to form the pyrazole ring.

Reaction Conditions: The reaction typically occurs under acidic conditions, and the tert-butyl group provides steric hindrance, affecting regioselectivity. Precise reaction conditions may vary depending on the specific starting materials and desired purity.

Industrial Production: While not widely produced industrially, research laboratories often synthesize this compound for further investigations.

Chemical Reactions Analysis

Reactivity:

    Oxidation: The carbonyl groups in the compound can undergo oxidation reactions.

    Substitution: The tert-butyl group can be substituted under appropriate conditions.

    Hydrolysis: The carboxylic acid group is susceptible to hydrolysis.

Common Reagents:

    Acids: Used for condensation reactions.

    Oxidizing agents: For oxidation reactions.

    Nucleophiles: For substitution reactions.

Major Products: The major products depend on the specific reaction conditions and the substituents present. These may include derivatives of the pyrazole ring or modified carboxylic acids.

Scientific Research Applications

    Medicinal Chemistry: Researchers explore derivatives of this compound for potential drug development due to its unique structure.

    Biochemical Studies: It serves as a building block for designing enzyme inhibitors or ligands.

    Materials Science: Investigated for its role in polymer chemistry and materials modification.

Mechanism of Action

The exact mechanism of action depends on the specific application. It may involve interactions with enzymes, receptors, or cellular pathways.

Comparison with Similar Compounds

Structural Analogues and Substitution Patterns

The following compounds share structural similarities with the target molecule, differing primarily in substituents or core heterocycles:

Compound Name Core Structure Substituents (Position) Molecular Formula Molecular Weight Key Features
2-[3-(Difluoromethyl)-1-methyl-1H-pyrazol-4-yl]-2-oxoacetic acid () Pyrazole Difluoromethyl (3), Methyl (1) C7H7F2N2O3 214.14 Increased electronegativity, lower steric bulk
2-(4-Fluorophenyl)-2-oxoacetic acid () Phenyl Fluoro (4) C8H5FO3 168.12 Aromatic ring enhances planarity
2-(3,5-Dimethyl-1-(3-(trifluoromethyl)phenyl)-1H-pyrazol-4-yl)-2-oxoacetic acid () Pyrazole Trifluoromethylphenyl (1), Dimethyl (3,5) C14H12F3N2O3 337.26 Enhanced electronic effects from CF3
2-(4-(tert-Butyl)phenyl)-2-oxoacetic acid () Phenyl tert-Butyl (4) C12H14O3 206.24 Bulky substituent on aromatic ring
2-(2-Aminothiazol-4-yl)-2-oxoacetic acid () Thiazole Amino (2) C5H4N2O3S 172.16 Hydrogen-bonding capability from NH2

Physicochemical Properties

  • Steric Effects : The tert-butyl substituent introduces significant steric hindrance, which may limit binding to flat enzymatic pockets compared to planar aromatic analogs like 2-(4-fluorophenyl)-2-oxoacetic acid .
  • Electronic Effects : Trifluoromethyl groups () exert strong electron-withdrawing effects, altering reactivity and binding affinity relative to the electron-donating tert-butyl group .

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